N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
This compound, also known by its IUPAC name 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate , belongs to the class of beta-carboline derivatives. It has drawn significant attention due to its potential therapeutic applications .
Properties
Molecular Formula |
C21H19F3N4O3 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C21H19F3N4O3/c22-21(23,24)31-14-7-5-13(6-8-14)26-19(29)11-25-20(30)28-10-9-16-15-3-1-2-4-17(15)27-18(16)12-28/h1-8,27H,9-12H2,(H,25,30)(H,26,29) |
InChI Key |
QVOOVCPGSVTPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthetic route for this compound involves the reaction of an appropriate precursor with the necessary reagents. While specific details may vary, a common approach includes the following steps:
Amide Formation: The reaction of an amine (containing the [4-(trifluoromethoxy)phenyl] group) with an acid chloride or anhydride (containing the [2-(trifluoromethyl)phenoxy] group) leads to the formation of the amide bond.
Esterification: The resulting amide undergoes esterification with acetic acid to yield the final compound.
Industrial Production:
Industrial-scale production methods typically involve optimized synthetic routes, purification steps, and quality control measures to ensure high yields and purity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the carbonyl group or other functional groups.
Substitution: Substitution reactions may occur at the amide nitrogen or other sites. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
Anticancer Activity
Beta-carbolines have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A related compound demonstrated percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines, suggesting potent anticancer activity .
- The compound's mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways.
Neuropharmacological Potential
Beta-carbolines are also recognized for their neuropharmacological activities. They may act as modulators of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). This modulation could lead to potential applications in treating neurological disorders such as anxiety and depression.
Antimicrobial Properties
Preliminary studies suggest that beta-carboline derivatives can exhibit antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. This suggests that this compound may also possess antimicrobial properties warranting further investigation .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step synthetic routes that allow for the derivation of analogs with improved efficacy or selectivity. These synthetic pathways can be optimized to yield compounds with enhanced biological activities while minimizing side effects.
Case Study 1: Anticancer Activity Assessment
In a study conducted by the National Cancer Institute (NCI), beta-carboline derivatives were screened against a panel of approximately sixty cancer cell lines. The results highlighted significant growth inhibition rates across multiple cell types, establishing a foundation for further development into therapeutic agents .
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects of beta-carbolines has shown that these compounds can modulate GABAergic neurotransmission. For instance, specific derivatives have been tested for their anxiolytic effects in animal models, demonstrating potential for treating anxiety disorders.
Mechanism of Action
The precise mechanism remains an active area of research. it likely involves interactions with specific receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While this compound is distinct, similar beta-carbolines include:
Biological Activity
N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide, also referred to as SC-9330290, is a compound that belongs to the beta-carboline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. The structure of this compound includes a trifluoromethoxy group, which may influence its biological properties significantly.
Chemical Structure
The chemical formula for SC-9330290 is . Its structural complexity allows for various interactions with biological targets.
Anticholinesterase Activity
Research indicates that beta-carboline derivatives exhibit significant anticholinesterase activity. For instance, related compounds have been shown to act as competitive inhibitors of butyrylcholinesterase (BuChE), which is crucial for neurotransmission modulation. Specifically, certain beta-carboline derivatives have demonstrated enhanced inhibition compared to standard drugs like galantamine .
Antitumor Activity
Recent studies on beta-carboline derivatives have revealed promising antitumor properties. For example, compounds similar to SC-9330290 were evaluated against various cancer cell lines, including prostate cancer (PC-3) cells. The compound exhibited an IC50 value of 9.86 µM against these cells, indicating significant antiproliferative effects. Mechanistic studies suggested that these compounds induce apoptosis and increase reactive oxygen species (ROS) levels in cancer cells .
Study 1: Neuroprotective Effects
In a study focusing on neurodegenerative diseases, researchers synthesized several beta-carboline derivatives and assessed their neuroprotective effects. One derivative showed a selective index 31 times higher against Trypanosoma cruzi compared to mammalian cells. This suggests potential applications in treating parasitic infections while minimizing toxicity to human cells .
Study 2: Inhibition of Cancer Cell Migration
Another investigation highlighted the ability of specific beta-carboline derivatives to suppress both proliferation and migration of cancer cells. The mechanism involved inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through ROS accumulation .
Data Table: Biological Activities of Related Beta-Carboline Derivatives
| Compound Name | Target | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| SC-9330290 | PC-3 Cells | 9.86 | Induces apoptosis via ROS |
| Compound 12 | BuChE | 3.0 | Competitive inhibition |
| Compound VI | T. cruzi | 14.9 | Selective cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
